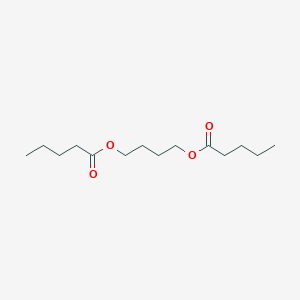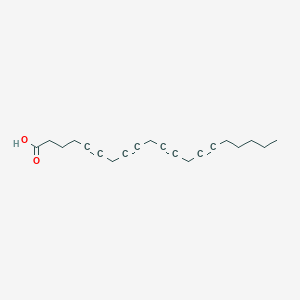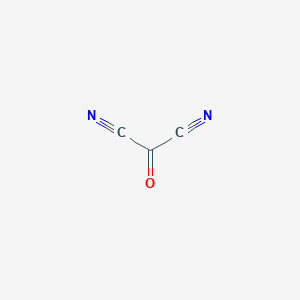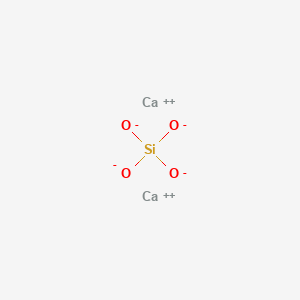
1,8-Naphthalenedicarboxylic acid, dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Naphthalenedicarboxylic acid, dipotassium salt, also known as potassium naphthalene dicarboxylate, is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 300.31 g/mol. This compound has been used in various applications such as in the synthesis of metal-organic frameworks, as a catalyst, and as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, is not fully understood. However, it is believed that its unique structure and properties make it an excellent candidate for use in various applications such as in the synthesis of MOFs and as a fluorescent probe for the detection of metal ions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt. However, it is known to be relatively non-toxic and has been used in various applications without any reported adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, in lab experiments is its unique properties. It has been shown to produce high-quality materials when used in the synthesis of MOFs and is also an excellent fluorescent probe for the detection of metal ions. However, one of the limitations of using this compound is its cost. It is relatively expensive compared to other compounds that can be used for similar applications.
Orientations Futures
1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, has a wide range of potential applications in scientific research. Some possible future directions include:
1. Development of new synthesis methods to reduce the cost of production.
2. Exploration of new applications for this compound in various fields such as in drug delivery and environmental remediation.
3. Investigation of the mechanism of action of this compound to better understand its unique properties and potential applications.
4. Development of new fluorescent probes based on the structure of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, for the detection of other metal ions.
Conclusion:
In conclusion, 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, is a unique compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has been used in various applications such as in the synthesis of MOFs and as a fluorescent probe for the detection of metal ions. While there is limited information available on its biochemical and physiological effects, it is relatively non-toxic and has been used in various applications without any reported adverse effects. There is a wide range of potential applications for this compound in scientific research, and further investigation is needed to fully understand its unique properties and potential applications.
Méthodes De Synthèse
The synthesis of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of 1,8-naphthalic anhydride with 1,8-Naphthalenedicarboxylic acid, dipotassium salt hydroxide in the presence of a solvent such as ethanol. The reaction produces 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, and water as a by-product.
Applications De Recherche Scientifique
1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, has been widely used in scientific research due to its unique properties. One of its main applications is in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have a high surface area and can be used for various applications such as gas storage, catalysis, and drug delivery. The use of 1,8-Naphthalenedicarboxylic acid, di1,8-Naphthalenedicarboxylic acid, dipotassium salt salt, in the synthesis of MOFs has been shown to produce high-quality materials with excellent properties.
Propriétés
Numéro CAS |
1209-84-3 |
|---|---|
Nom du produit |
1,8-Naphthalenedicarboxylic acid, dipotassium salt |
Formule moléculaire |
C12H6K2O4 |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
dipotassium;naphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C12H8O4.2K/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16;;/h1-6H,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
Clé InChI |
AVTWCKQWICBEPN-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)C(=O)[O-].[K+].[K+] |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)C(=O)[O-].[K+].[K+] |
Autres numéros CAS |
1209-84-3 |
Numéros CAS associés |
518-05-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)

